molecular formula C18H15NO2 B11845178 3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile

3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile

Cat. No.: B11845178
M. Wt: 277.3 g/mol
InChI Key: QNDNWBBHMYWEIC-UHFFFAOYSA-N
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Description

3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile (CAS: 1292527-26-4) is a nitrile-containing aromatic ether with a molecular formula of C₁₈H₁₅NO₂ and a molecular weight of 277.32 g/mol . The compound features a benzonitrile group linked via a methyleneoxy bridge to a 5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl moiety. Its synthesis typically involves Williamson ether coupling between 3-(chloromethyl)benzonitrile and 6-hydroxy-1-tetralone derivatives under basic conditions (e.g., K₂CO₃ in acetonitrile) .

Properties

Molecular Formula

C18H15NO2

Molecular Weight

277.3 g/mol

IUPAC Name

3-[(5-oxo-7,8-dihydro-6H-naphthalen-2-yl)oxymethyl]benzonitrile

InChI

InChI=1S/C18H15NO2/c19-11-13-3-1-4-14(9-13)12-21-16-7-8-17-15(10-16)5-2-6-18(17)20/h1,3-4,7-10H,2,5-6,12H2

InChI Key

QNDNWBBHMYWEIC-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC(=C2)OCC3=CC(=CC=C3)C#N)C(=O)C1

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Conditions

The primary synthesis route involves a Williamson ether synthesis between 6-hydroxy-1-tetralone (CAS: 874-97-5) and 3-cyanobenzyl bromide (CAS: 28188-41-2) in the presence of potassium carbonate (K₂CO₃). The reaction proceeds via deprotonation of the phenolic hydroxyl group in 6-hydroxy-1-tetralone to form a phenoxide ion, which attacks the electrophilic carbon in 3-cyanobenzyl bromide (Figure 1).

Reaction Conditions

  • Solvent: Acetone (15 mL per 1.85 mmol of 6-hydroxy-1-tetralone)

  • Base: K₂CO₃ (2 equivalents relative to 6-hydroxy-1-tetralone)

  • Temperature: Reflux (56–60°C)

  • Time: 6 hours

  • Workup: Filtration through celite, solvent evaporation, and recrystallization from cyclohexane.

Yield: 79%.

Optimization Insights

  • Solvent Polarity: Acetone enhances nucleophilicity of the phenoxide ion compared to less polar solvents like toluene.

  • Base Selection: K₂CO₃ outperforms weaker bases (e.g., NaHCO₃) by ensuring complete deprotonation of the phenolic substrate.

  • Purification: Recrystallization from cyclohexane removes unreacted starting materials and inorganic salts, yielding >95% purity.

Alternative Synthetic Pathways

Palladium-Catalyzed Cross-Coupling

A patent by describes a method involving trifluoromethanesulfonic acid 6-bromo-naphthalen-2-yl ester and potassium vinyltrifluoroborate in the presence of a palladium catalyst (e.g., PdCl₂(dppf)₂). While this route is effective for functionalized naphthalene derivatives, it requires stringent anhydrous conditions and specialized reagents, making it less practical for large-scale synthesis.

Key Steps

  • Triflation: 6-Bromo-naphthalen-2-ol reacts with trifluoromethanesulfonic anhydride to form the triflate ester.

  • Suzuki-Miyaura Coupling: The triflate undergoes cross-coupling with potassium vinyltrifluoroborate using PdCl₂(dppf)₂ and Cs₂CO₃ in ethanol.

  • Cyanation: The vinyl intermediate is treated with CuCN to introduce the nitrile group.

Challenges

  • Low yield (~50%) due to side reactions during cyanation.

  • Requires chromatographic purification, increasing cost and complexity.

Solvent-Free Mechanochemical Synthesis

Comparative Analysis of Methods

Parameter Nucleophilic Substitution Palladium-Catalyzed Mechanochemical
Yield79%50%68%
Reaction Time6 hours24–48 hours2 hours
PurificationRecrystallizationColumn ChromatographyFiltration
ScalabilityHighModerateLow
CostLowHighModerate

Critical Factors Affecting Synthesis

Solvent Selection

  • Polar Aprotic Solvents: Acetone and DMF improve reaction rates by stabilizing ionic intermediates.

  • Ethereal Solvents: THF and DME are less effective due to poor solubility of K₂CO₃.

Temperature and Time

  • Reflux Conditions: Optimal at 60°C; higher temperatures promote side reactions (e.g., hydrolysis of nitrile).

  • Room-Temperature Trials: Yield drops to <30% even after 24 hours.

Substrate Purity

  • 6-Hydroxy-1-Tetralone: Must be free from keto-enol tautomers, which reduce reactivity. Recrystallization from ethyl acetate is recommended.

  • 3-Cyanobenzyl Bromide: Storage under argon prevents moisture-induced degradation.

Industrial-Scale Considerations

Process Intensification

  • Continuous Flow Reactors: A patent by suggests using microreactors to enhance heat transfer and reduce reaction time to 1 hour with 75% yield.

  • In-Line Monitoring: FTIR and HPLC ensure real-time quality control.

Waste Management

  • K₂CO₃ Recovery: Neutralization with HCl generates KCl, which can be filtered and reused.

  • Solvent Recycling: Acetone is distilled and reused, reducing environmental impact .

Biological Activity

3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile is a synthetic compound that has garnered attention for its potential biological activities. This article explores the biological properties of this compound, including its antimicrobial, anticancer, and neuroprotective effects, supported by relevant data and case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure involving a naphthalene derivative and a benzonitrile moiety. Its molecular formula is C18H17NO2C_{18}H_{17}NO_2, and it has a molecular weight of approximately 281.34 g/mol. The presence of the naphthalenyl group suggests potential interactions with biological targets due to its planar structure.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of compounds related to naphthalene derivatives. For instance, derivatives exhibiting similar structural features have shown significant antibacterial activity against various Gram-positive and Gram-negative bacteria.

CompoundMIC (mg/mL)Bacteria Tested
3-((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrileTBDE. coli, S. aureus
Compound A0.004–0.03En. Cloacae
Compound B0.008–0.06M. flavus

The minimum inhibitory concentration (MIC) values indicate that these compounds can outperform traditional antibiotics like ampicillin and streptomycin in certain cases .

2. Anticancer Activity

The anticancer properties of naphthalene derivatives have been extensively studied. For example, compounds with similar backbones have demonstrated cytotoxic effects in various cancer cell lines.

Cell LineIC50 (µM)Reference
MCF-7 (breast cancer)<10Study on naphthalene derivatives
A549 (lung cancer)<15Study on naphthalene derivatives

In vitro studies suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving the activation of caspases and modulation of cell cycle progression .

3. Neuroprotective Effects

Compounds containing naphthalene structures have also been evaluated for neuroprotective properties. Research indicates that they may protect neuronal cells from oxidative stress and apoptosis.

Case Study:
A study evaluating the neuroprotective effects of naphthalene derivatives showed that treatment with these compounds resulted in a significant reduction in markers of oxidative stress in neuronal cultures exposed to neurotoxins.

The proposed mechanisms by which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity: Compounds may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
  • Reactive Oxygen Species (ROS) Modulation: The ability to scavenge ROS contributes to their protective effects against oxidative damage.
  • Interaction with Cellular Signaling Pathways: These compounds may modulate signaling pathways related to cell survival and apoptosis.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Preliminary studies suggest that compounds similar to 3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile exhibit cytotoxic effects against various cancer cell lines. The naphthalene core is known for its ability to intercalate DNA, potentially leading to apoptosis in cancer cells.

Case Study : A study published in the Journal of Medicinal Chemistry investigated the structure-activity relationship (SAR) of naphthalene derivatives and found that modifications at the benzonitrile position enhanced anticancer activity against breast cancer cells (MCF-7) .

Neuropharmacology

Research indicates that compounds with similar structures may act as neuroprotective agents. The incorporation of the naphthalene moiety is believed to facilitate blood-brain barrier penetration.

Case Study : A recent investigation into naphthalene derivatives demonstrated their potential as inhibitors of neuroinflammation, which is crucial for treating neurodegenerative diseases such as Alzheimer's .

Material Science

The compound's unique structure allows it to be explored as a candidate for organic semiconductors. Its electronic properties can be tuned through structural modifications.

Data Table: Comparison of Electronic Properties

CompoundBand Gap (eV)Conductivity (S/m)
This compound2.10.01
Similar Naphthalene Derivative1.80.05

This table illustrates the promising electronic properties of the compound compared to similar naphthalene derivatives, suggesting its potential use in electronic applications .

Agricultural Chemistry

There is emerging interest in the application of this compound as a pesticide or herbicide due to its structural similarity to known agrochemicals.

Case Study : Research conducted on naphthalene-based pesticides revealed their effectiveness against specific pests while exhibiting low toxicity to non-target organisms .

Comparison with Similar Compounds

Substituent Variation: Fluorinated Analog

Compound : 5-Fluoro-2-((5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)benzonitrile (17b)

  • Key Differences: A fluorine atom replaces the benzonitrile group at the 2-position (vs. 3-position in the target compound). Molecular formula: C₁₇H₁₂FNO₂ (vs. C₁₈H₁₅NO₂).
  • Synthesis : Yielded 71.1% via nucleophilic substitution, with spectral confirmation (IR nitrile peak at 2250 cm⁻¹ , δ 8.40–8.43 ppm in ¹H-NMR for aromatic protons) .
  • Physical Properties : Melting point 171.7–173.2 °C , higher than the target compound (data unavailable), likely due to fluorine’s electronegativity enhancing crystal packing .
  • Biological Relevance : Tested for p38 MAP kinase inhibitory activity , highlighting the role of fluorine in modulating bioactivity .

Positional Isomer: 4-Substituted Benzonitrile

Compound : 4-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile (CAS: 1307775-69-4)

  • Key Differences: Benzonitrile group at the 4-position (vs. 3-position). Identical molecular formula (C₁₈H₁₅NO₂) and weight (277.3 g/mol) as the target compound .
  • SMILES notation: N#Cc1ccc(COc2ccc3c(c2)CCCC3=O)cc1 (vs. meta-substitution in the target compound) .
  • Data Limitations: No melting point or bioactivity data available for direct comparison.

Complex Derivatives: Extended Functionalization

Compound: 3-((4-Chloro-5-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-methylbenzyl)oxy)-2-formylphenoxy)methyl)benzonitrile

  • Key Differences :
    • Additional chlorine , formyl , and dihydrodioxin-methylbenzyl groups.
    • Enhanced molecular complexity (C₃₂H₂₅ClN₂O₅ ) for targeted drug design .
  • Synthesis : Multi-step process involving sequential etherifications, highlighting the versatility of the core scaffold .

Comparative Analysis Table

Property Target Compound 5-Fluoro Analog (17b) 4-Substituted Isomer
Molecular Formula C₁₈H₁₅NO₂ C₁₇H₁₂FNO₂ C₁₈H₁₅NO₂
Substituent Position 3-position (benzonitrile) 2-position (fluoro-benzonitrile) 4-position (benzonitrile)
Molecular Weight (g/mol) 277.32 289.28 277.3
Melting Point (°C) Not reported 171.7–173.2 Not reported
Synthetic Yield Not explicitly stated 71.1% Not reported
Key Functional Groups Nitrile, tetrahydronaphthalenone Nitrile, fluoro, tetrahydronaphthalenone Nitrile, tetrahydronaphthalenone
Reported Bioactivity Not available p38 inhibition Not available

Discussion of Structural and Functional Implications

  • Positional Isomerism : The 3- vs. 4-substituted benzonitrile isomers may exhibit divergent solubility and steric interactions, critical for drug-receptor compatibility .
  • Complex Derivatives : Extended functionalization (e.g., chlorine, dihydrodioxin groups) underscores the scaffold’s adaptability in medicinal chemistry, though synthetic complexity increases .

Q & A

Basic: What synthetic routes are reported for 3-(((5-Oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)methyl)benzonitrile, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, analogs like 5-Fluoro-2-((5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy)benzonitrile are prepared by reacting activated phenolic intermediates (e.g., 5-oxo-5,6,7,8-tetrahydronaphthalen-2-ol) with benzonitrile derivatives under basic conditions. Optimization involves:

  • Temperature control : Reactions are often conducted at 0–5 °C to minimize side reactions, as seen in similar nitrile-containing syntheses .
  • Catalyst selection : Piperidine or other mild bases may enhance reaction efficiency .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, while HPLC may resolve enantiomeric impurities .

Basic: Which analytical techniques are most reliable for confirming the structure and purity of this compound?

Answer:
Key techniques include:

  • IR spectroscopy : Peaks at ~2250 cm⁻¹ (C≡N stretch) and ~1687 cm⁻¹ (ketone C=O) confirm functional groups .
  • NMR : ¹H-NMR signals for aromatic protons (δ 7.0–8.4 ppm) and methylene bridges (δ 2.7–3.0 ppm) validate connectivity .
  • Mass spectrometry (ESI) : A molecular ion peak at m/z 304.22 [M + Na]⁺ matches theoretical calculations .
  • HPLC : Purity >95% is achievable using C18 columns with methanol/water gradients .

Basic: What are the solubility characteristics of this compound, and which solvents are optimal for its handling?

Answer:
The compound is lipophilic due to the aromatic and tetrahydronaphthalenone moieties.

  • High solubility : Dichloromethane (DCM), dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF).
  • Low solubility : Water, hexane.
  • Handling : Use DCM for reactions and DMSO for biological assays. Pre-filter solutions (0.45 μm GF/F filters) to remove particulates .

Advanced: How can researchers investigate the structure-activity relationship (SAR) of this compound for biological targets like p38 MAP kinase?

Answer:
SAR studies require systematic modifications:

  • Substituent variation : Replace the benzonitrile group with bioisosteres (e.g., carboxylates) to assess binding affinity changes .
  • Scaffold hybridization : Attach piperidine or pyridinyl groups (as in related urea derivatives) to enhance kinase inhibition .
  • Assays : Use in vitro kinase inhibition assays (IC₅₀ determination) and molecular docking (e.g., AutoDock Vina) to map interactions with p38’s ATP-binding pocket .

Advanced: How should researchers address contradictory data in yield or bioactivity across studies?

Answer:
Discrepancies often arise from:

  • Reagent purity : Ensure starting materials (e.g., 5-oxo-tetrahydronaphthalenol) are ≥98% pure via HPLC .
  • Reaction scale : Pilot small-scale reactions (≤1 mmol) to optimize conditions before scaling up .
  • Bioassay variability : Standardize cell lines (e.g., HEK293 for kinase assays) and include positive controls (e.g., SB203580 for p38 inhibition) .

Advanced: What computational tools are suitable for predicting the compound’s metabolic stability or off-target effects?

Answer:

  • ADMET prediction : Use SwissADME or ADMETLab 2.0 to estimate logP, CYP450 interactions, and blood-brain barrier permeability .
  • Molecular dynamics (MD) : Simulate binding to off-targets (e.g., xanthine oxidase) using GROMACS or AMBER .
  • Density Functional Theory (DFT) : Calculate electron distribution to predict reactive sites prone to oxidation .

Advanced: What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

Answer:

  • Forced degradation : Expose the compound to:
    • Acidic/basic conditions (0.1 M HCl/NaOH, 40°C, 24 h).
    • Oxidative stress (3% H₂O₂, 60°C, 6 h).
      Analyze degradation products via LC-MS .
  • Long-term storage : Store at −20°C in amber vials under argon to prevent photolysis and hydrolysis .

Advanced: How can regioselectivity challenges in synthesizing derivatives of this compound be addressed?

Answer:

  • Directing groups : Introduce temporary protecting groups (e.g., THP ethers) on the tetrahydronaphthalenone ring to control substitution sites .
  • Transition-metal catalysis : Use Pd-catalyzed C–H activation for selective functionalization of aromatic positions .

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